molecular formula C8H7BrN4 B8184678 3-Amino-5-(5-bromo-3-pyridyl)pyrazole

3-Amino-5-(5-bromo-3-pyridyl)pyrazole

Cat. No.: B8184678
M. Wt: 239.07 g/mol
InChI Key: HELGAHLRYSLWTH-UHFFFAOYSA-N
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Description

Structural Significance of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole in Heterocyclic Chemistry

The molecular architecture of this compound combines two distinct heterocyclic systems: a pyrazole core and a 5-bromo-3-pyridyl substituent. The pyrazole ring, characterized by two adjacent nitrogen atoms at positions 1 and 2, exhibits π-excess aromaticity, enabling electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5. The amino group at position 3 introduces hydrogen-bonding capabilities, while the 5-bromo-3-pyridyl group at position 5 contributes steric bulk and electronic modulation through its electron-withdrawing bromine atom and nitrogen-rich pyridine ring.

Table 1: Key Structural Features and Their Implications

Feature Role in Reactivity/Bioactivity
Pyrazole ring (N1, N2) Facilitates aromatic interactions; site for electrophilic/nucleophilic substitutions
3-Amino group Enhances solubility; participates in hydrogen bonding
5-Bromo-3-pyridyl Introduces steric hindrance; modulates electronic density

This structural synergy enables the compound to act as a versatile scaffold for further functionalization. For instance, the bromine atom on the pyridine ring allows for cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups. Meanwhile, the amino group serves as a handle for acylations or alkylations, expanding its utility in synthesizing libraries of derivatives for biological screening.

The planarity of the pyridine-pyrazole system further promotes π-π stacking interactions with protein targets, a critical factor in its potential pharmacological applications. Molecular docking studies of analogous pyrazole derivatives have demonstrated affinity for enzymes like cyclooxygenase-2 (COX-2) and receptor targets such as cannabinoid receptors.

Historical Development of Aminopyrazole Derivatives

The synthesis of aminopyrazoles dates to the late 19th century, with Ludwig Knorr’s pioneering work on pyrazole formation via cyclocondensation of hydrazines with β-keto esters. Early methods focused on simple substitutions, but the mid-20th century saw a shift toward functionalized derivatives, driven by the discovery of bioactive pyrazoles like antipyrine (analgesic) and celecoxib (COX-2 inhibitor).

The advent of transition-metal-catalyzed reactions in the 2000s revolutionized aminopyrazole synthesis. For example, palladium-catalyzed cross-couplings enabled the introduction of aryl groups at specific positions, as demonstrated in the synthesis of this compound. A notable method involves Suzuki-Miyaura coupling between 3-amino-5-bromopyridine and pyrazole boronic esters, followed by hydrazine-mediated cyclization.

Table 2: Evolution of Key Synthetic Strategies

Era Method Advancements
1880s Knorr cyclocondensation Basic pyrazole synthesis from hydrazines
1950s Diazotization/alkylation Introduction of amino groups via SNAr
2000s Transition-metal catalysis Regioselective C–H functionalization
2020s Multicomponent reactions (MCRs) One-pot synthesis of polysubstituted pyrazoles

Recent innovations include microwave-assisted synthesis, which reduces reaction times from hours to minutes while improving yields. For instance, Bagley et al. reported a microwave-driven condensation of 2-chloroacrylonitrile with methylhydrazine to yield 3-aminopyrazoles in >80% yield. Similarly, Xie et al. optimized Suzuki couplings using montmorillonite KSF as a solid-supported catalyst, achieving 48–95% yields for 3,4-diarylpyrazoles.

The integration of computational chemistry has further refined synthetic routes. Density functional theory (DFT) studies predict the regioselectivity of cyclization steps, guiding the design of precursors like β-ketonitriles and α,β-unsaturated nitriles. These advancements underscore the compound’s role as a testbed for modern synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGAHLRYSLWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(5-bromo-3-pyridyl)pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole

The synthesis of this compound typically involves several steps, including the use of hydrazine derivatives and various aromatic compounds. For instance, one method includes treating 3-amino-5-methylpyrazole with concentrated hydrobromic acid and cuprous bromide to yield the bromo derivative .

Biological Activities

Antimicrobial Activity : Compounds derived from pyrazoles, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that pyrazole derivatives exhibit activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Anticancer Potential : Research indicates that certain pyrazole derivatives can inhibit the growth of cancer cells. For example, compounds similar to this compound have been tested against human carcinoma cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, some studies focused on its potential as a protein kinase inhibitor, which is crucial for regulating cell growth and survival .

Therapeutic Applications

Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Research has indicated that these compounds can stabilize human red blood cell membranes, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Properties : There is ongoing research into the neuroprotective effects of pyrazoles. Some derivatives have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases .

Agrochemical Applications

In addition to medicinal uses, this compound has applications in agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their ability to inhibit specific biological pathways in pests and pathogens .

Case Studies

Study Findings
Study on Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and E. coli with varying degrees of potency.
Anticancer Evaluation Showed significant inhibition of cancer cell lines (HEPG2, MCF7, HELA) with IC50 values lower than doxorubicin.
Anti-inflammatory Research Confirmed membrane stabilization effects indicating potential therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-bromo-3-pyridyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features and Biological Activities:

Compound Name / ID Core Structure Substituents (Positions) Biological Activity Activity Level Reference
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Pyrazole -NH₂ (3), 5-bromo-3-pyridyl (5) Inferred Antiproliferative Not directly tested
3p (Antiviral Agent) Pyrazole amide para-F (A-ring phenyl) Antiviral (TMV) IC₅₀: High activity
Compound 11a (Antiproliferative) 3-Aminopyrazole 2-nitrophenylamino (4) Antiproliferative (HepG2) 54.25% growth inhibition
4APs (Anticonvulsant) 4-Aminopyrazole Methyl (3), substituted phenyl (5) Anticonvulsant ED₅₀: Moderate activity
5-Amino-3-(3,4-dichlorophenyl)pyrazole Pyrazole 3,4-dichlorophenyl (5) Inferred Antiviral Similarity score: 0.98
  • Electron-Withdrawing Substituents: The bromine atom in this compound enhances electron-withdrawing effects, analogous to para-fluoro (3p) and dichlorophenyl groups in other pyrazoles. Such substituents improve bioactivity by modulating electronic properties and binding affinity to target proteins . In antiviral pyrazole amides (e.g., 3p), para-electron-withdrawing groups (F > Cl) correlate with enhanced activity against Tobacco Mosaic Virus (TMV) .
  • Positional Effects of Amino Groups: 3-Aminopyrazoles (3APs): Compounds like 11a exhibit antiproliferative activity against cancer cell lines (e.g., HepG2, HeLa) when the N1 position is unsubstituted. 4-Aminopyrazoles (4APs): In contrast, 4AP derivatives with substituted N1 positions show anticonvulsant activity, emphasizing the critical role of amino group positioning .

Biological Activity

3-Amino-5-(5-bromo-3-pyridyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula: C7H8BrN5
  • Molecular Weight: 232.07 g/mol
  • IUPAC Name: 3-amino-5-(5-bromo-3-pyridyl)-1H-pyrazole

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli20
Fusarium oxysporumModerate
Aspergillus nigerModerate

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, although its activity is lower compared to standard antibiotics like ciprofloxacin.

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
HEPG2 (Liver)10.00
NCI-H460 (Lung)15.00

The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against several cancer types. Notably, it outperformed some reference drugs in specific assays.

Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 3-Amino-5-(5-bromo-3-pyridyl)pyrazole, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, pyrazole derivatives often involve cyclization of hydrazine derivatives with β-keto esters or nitriles, followed by halogenation. A key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is generated through formylation, oxidation, and acylation steps . Characterization of intermediates includes:
  • NMR spectroscopy to confirm regiochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis to validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What spectroscopic and chromatographic methods are used to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.45–7.73 ppm for bromopyridyl groups) .
  • Mass spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z 293.04 for C₉H₈BrN₄) .
  • HPLC : Assesses purity (>98% by GC) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry when spectral data are inconclusive .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .
  • Catalysts : Use of potassium carbonate or triethylamine improves acylation efficiency .
  • Temperature control : Maintaining 0–5°C during halogenation minimizes side reactions (e.g., over-bromination) .
  • Workup : Recrystallization from ethanol increases purity (yield: 64% vs. 45% without recrystallization) .

Q. How do substituents on the pyrazole ring influence reactivity and isomer ratios?

  • Methodological Answer : Substituents at the 4-position of the pyrazole ring dictate isomer distribution. For example:
  • Electron-withdrawing groups (e.g., Br) favor the 1H-pyrazole tautomer due to increased ring electron deficiency .
  • Steric hindrance from bulky groups (e.g., methylthio) shifts the ratio toward 5-substituted isomers (3:1 ratio observed in methylation studies) .
  • Computational modeling (DFT) can predict tautomeric preferences and guide synthetic design .

Q. How should researchers address contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer :
  • Dose-response studies : Replicate assays across multiple concentrations to identify non-linear effects (e.g., IC₅₀ variations due to solubility limits) .
  • Structural analogs : Compare activities of derivatives (e.g., 5-bromo vs. 5-fluoro) to isolate substituent-specific effects .
  • Assay standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) to minimize protocol-dependent variability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

  • Methodological Answer : Discrepancies arise from:
  • Purity of starting materials : >98% purity reduces side reactions .
  • Moisture sensitivity : Anhydrous conditions are critical for acylation steps; traces of water lower yields by 15–20% .
  • Scale-up effects : Pilot-scale reactions (10 g vs. 1 mg) may suffer from inefficient mixing or heat dissipation .

Structural and Functional Analysis

Q. What strategies are recommended for functionalizing the amino group in this compound?

  • Methodological Answer :
  • Schiff base formation : React with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .
  • Acylation : Treat with acetyl chloride in dichloromethane to produce amides (85–90% yield) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification of the pyridyl group (Pd(PPh₃)₄ catalyst, 70°C) .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating the kinase inhibition potential of this compound?

  • Methodological Answer :
  • Kinase assays : Use recombinant kinases (e.g., CDK2, EGFR) with ATP-Glo™ luminescent assays to quantify IC₅₀ values .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) correlate inhibition with cytotoxicity .

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